Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyridazine core, which is a six-membered ring containing two nitrogen atoms, and is functionalized with various substituents that contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Core: Starting from hydrazine derivatives and diketones to form the pyridazine ring.
Functionalization: Introduction of the 2-chlorophenyl group through electrophilic aromatic substitution.
Esterification: Formation of the ethyl ester group.
Attachment of the Piperazine Moiety: Coupling reactions to attach the 4-phenylpiperazine group.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine moieties.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
- Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-methylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
- Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-ethylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate
Comparison:
- Structural Differences: Variations in the substituents on the piperazine ring (e.g., methyl, ethyl groups).
- Chemical Properties: Differences in solubility, stability, and reactivity due to the nature of the substituents.
- Biological Activity: Potential differences in pharmacokinetics and pharmacodynamics, influencing their efficacy and safety profiles.
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Biological Activity
Ethyl 1-(2-chlorophenyl)-6-oxo-4-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-1,6-dihydropyridazine-3-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C22H20ClN3O5 |
Molecular Weight | 441.9 g/mol |
CAS Number | 899992-22-4 |
The presence of functional groups such as the chlorophenyl and piperazine moieties suggests potential interactions with biological targets, which may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to Ethyl 1-(2-chlorophenyl)-6-oxo derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. One study highlighted a related compound's ability to induce apoptosis in HepG2 liver cancer cells by activating caspase pathways .
Antimicrobial Properties
The antimicrobial activity of similar pyridazine derivatives has also been reported. Compounds with structural similarities demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Neuropharmacological Effects
The piperazine component in the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant properties. Studies indicate that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, thereby influencing mood regulation .
Study 1: Antitumor Efficacy
A study focusing on a related compound demonstrated significant antitumor activity against several human cancer cell lines, including Mia PaCa-2 and PANC-1. The compound exhibited an IC50 value indicating potent cytotoxicity, suggesting that structural modifications could enhance therapeutic efficacy .
Study 2: Antimicrobial Evaluation
In another investigation, a series of pyridazine derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the pyridazine ring improved antimicrobial potency, highlighting the importance of structure-activity relationships (SAR) in drug design .
The biological activities of Ethyl 1-(2-chlorophenyl)-6-oxo derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been documented.
- Antimicrobial Action : Disruption of bacterial cell walls or interference with metabolic pathways.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O5/c1-2-34-25(33)24-21(16-22(31)30(27-24)20-11-7-6-10-19(20)26)35-17-23(32)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16H,2,12-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPUSUFNOYHYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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